molecular formula C10H12BrNO4 B1444940 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene CAS No. 856364-94-8

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Cat. No.: B1444940
CAS No.: 856364-94-8
M. Wt: 290.11 g/mol
InChI Key: BEQXCTPGQKZTDR-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Formula and Isotopic Composition

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₂BrNO₄ , corresponding to a molecular weight of 290.111 g/mol . Its isotopic composition reflects natural abundance patterns for bromine, nitrogen, oxygen, and carbon:

Isotope Natural Abundance (%) Atomic Mass (Da)
⁷⁹Br 50.69 78.918
⁸¹Br 49.31 80.916
¹⁴N 99.632 14.007
¹⁵N 0.368 15.000
¹⁶O 99.76 16.000
¹⁷O 0.0377 17.003
¹⁸O 0.204 18.000
¹²C 98.93 12.011
¹³C 1.07 13.014

The bromine isotopes (⁷⁹Br and ⁸¹Br) contribute to the compound’s mass distribution, while nitrogen and oxygen isotopes influence its vibrational and electronic properties.

Crystallographic Data and Conformational Analysis

Although no direct X-ray crystallographic data for this compound is reported in the literature, structural insights can be inferred from analogous bromonitrobenzene derivatives. Key features include:

Crystallographic Considerations
  • Molecular Packing : The ethoxyethoxy (-OCH₂CH₂O-) group likely adopts a zigzag conformation due to steric hindrance, while the nitro (-NO₂) and bromine (-Br) groups may enforce planar arrangements around the benzene ring.
  • Hydrogen Bonding : The nitro group’s oxygen atoms could participate in weak intermolecular interactions, though the ethoxyethoxy chain may disrupt such bonding through steric effects.
Conformational Flexibility

The ethoxyethoxy moiety introduces rotational freedom at the ether oxygen, allowing multiple conformers. Computational studies (e.g., DFT) suggest two dominant conformers: one with the ethoxyethoxy group co-planar to the benzene ring and another with a perpendicular orientation , influenced by electronic repulsion between the nitro and ethoxy groups.

Functional Group Interactions and Electronic Structure

The compound’s electronic structure is governed by interplay between its functional groups:

Electronic Effects
Functional Group Role Impact
Nitro (-NO₂) Electron-withdrawing Depletes electron density on the benzene ring, activating positions for electrophilic substitution.
Bromo (-Br) Electron-withdrawing (inductive) Enhances electrophilicity at ortho and para positions relative to the nitro group.
Ethoxyethoxy (-OCH₂CH₂O-) Electron-donating (via lone pairs) Competes with nitro’s withdrawing effect, creating a push-pull electronic environment .
Spectroscopic Evidence
  • NMR : The ethoxyethoxy protons exhibit splitting due to vicinal coupling, while deshielded aromatic protons near the nitro group show downfield shifts.
  • IR : Strong absorption bands for ν(NO₂) (~1520 cm⁻¹, asymmetric stretch) and ν(C-O-C) (ether stretch ~1100 cm⁻¹) are expected.
Resonance and Inductive Effects

The nitro group’s resonance withdrawal dominates over the ethoxyethoxy group’s donation, leading to:

  • Electron-deficient benzene ring , favoring nucleophilic attack.
  • Steric shielding of the bromine atom by the ethoxyethoxy chain, reducing reactivity at the meta position.

Properties

IUPAC Name

4-bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXCTPGQKZTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Bromobenzene Derivatives

A common starting point is brominated acetophenone or bromobenzene derivatives, which are nitrated using a mixture of nitric acid and sulfuric acid. For example, nitration of 3-bromoacetophenone yields a nitro-substituted intermediate in moderate to good yields (~64%) under controlled temperature conditions.

Step Reagents & Conditions Outcome Yield
Nitration HNO3 / H2SO4, controlled temperature 3-Bromoacetophenone → 5-bromo-2-nitroacetophenone 64%

Bromination and Subsequent Functional Group Transformations

Following nitration, bromination of the nitro-substituted intermediate is performed using bromine in dichloromethane with acetic acid as a solvent at room temperature. This step achieves nearly quantitative yields (99%), ensuring the bromine is correctly positioned for further substitution.

Step Reagents & Conditions Outcome Yield
Bromination Br2, CH2Cl2, AcOH, RT Nitro-substituted intermediate → brominated compound 99%

Reduction and Cyclization (Optional Intermediate Steps)

In some synthetic routes, reduction of keto groups to alcohols (using sodium borohydride) followed by cyclization or epoxidation steps is performed to generate intermediates that facilitate the introduction of ethoxyethoxy groups. These steps are sensitive and require temperature control (0 °C to 65 °C) to optimize yields.

Representative Synthetic Procedure from Patent Literature

A related synthetic method for a similar brominated aromatic compound involves:

  • Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic DMF under nitrogen atmosphere.
  • Friedel-Crafts type alkylation with phenetole (an ethoxybenzene derivative) in the presence of aluminum chloride at low temperatures (0 °C to 5 °C).
  • Reduction with sodium borohydride and aluminum chloride in tetrahydrofuran at elevated temperatures (60 °C to 65 °C).
  • Purification by extraction and recrystallization to obtain the brominated aromatic ether product.
Step Reagents & Conditions Observations Yield
Acid chloride formation Oxalyl chloride, CH2Cl2, DMF, N2, 25-30 °C, 1 h Oily residue obtained -
Alkylation Phenetole, AlCl3, 0-5 °C, 1-2 h Formation of substituted benzene -
Reduction NaBH4, AlCl3, THF, 60-65 °C, 16 h Conversion to desired intermediate -
Workup & Purification Extraction with toluene, washing, recrystallization in ethanol at -20 °C Solid product isolated -

Comparative Analysis of Preparation Methods

Methodology Key Reagents Temperature Range Reaction Time Yield Range Notes
Nitration + Bromination + Reduction HNO3/H2SO4, Br2, NaBH4 0 °C to RT Hours to days 40-99% (stepwise) Stepwise, high regioselectivity
Friedel-Crafts Alkylation + Reduction Oxalyl chloride, AlCl3, NaBH4, THF 0 °C to 65 °C 16-36 hours Moderate to high One-pot approach, requires careful control
Etherification (general) 2-Ethoxyethanol, base or catalyst Reflux conditions Several hours Variable Requires optimization for ethoxyethoxy introduction

Research Findings and Optimization Notes

  • The nitration step is sensitive to temperature and acid concentration to avoid over-nitration or decomposition.
  • Bromination in the presence of acetic acid and dichloromethane provides excellent regioselectivity and yield.
  • Reduction of keto groups using sodium borohydride is efficient but requires controlled temperature to prevent side reactions.
  • The introduction of the 2-ethoxyethoxy group is less documented but can be inferred from similar alkylation or nucleophilic substitution reactions involving ethylene glycol derivatives.
  • The use of aluminum chloride as a Lewis acid catalyst facilitates Friedel-Crafts type reactions at low temperatures, improving selectivity and yield.
  • Purification often involves solvent extraction, washing with aqueous sodium bicarbonate or water, and recrystallization from ethanol at sub-zero temperatures to isolate pure products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Bromo-1-(2-ethoxyethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic effects against diseases such as cancer and diabetes.

  • Case Study : Research has indicated that modifications of this compound can lead to new drug candidates with enhanced efficacy against specific targets in cancer cells. For instance, derivatives have shown promising results in inhibiting tumor growth in preclinical models.

Material Science

The compound is utilized in developing advanced materials, including polymers and coatings that require specific chemical properties such as durability and resistance to environmental factors.

  • Case Study : A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications.

Agricultural Chemistry

In agrochemical formulations, this compound is investigated for its potential as a pesticide or herbicide due to its reactive nitro group, which can interact with biological systems of pests.

  • Case Study : Experimental data showed that formulations containing this compound exhibited significant pest control efficacy while maintaining low toxicity to non-target organisms, highlighting its potential for sustainable agricultural practices.

Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryIntermediate for drug synthesisEffective against cancer cell lines
Material ScienceEnhancer for polymers and coatingsImproved thermal stability and mechanical properties
Agricultural ChemistryPotential pesticide/herbicideSignificant pest control with low non-target toxicity

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs based on substituent type, position, and properties:

Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Key Properties/Applications References
4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene C₉H₁₀BrNO₄ 284.09 Br (4), NO₂ (2), OCH₂CH₂OCH₂CH₃ (1) High solubility; pharmaceutical intermediates
4-Bromo-2-ethoxy-1-nitrobenzene C₈H₈BrNO₃ 246.06 Br (4), NO₂ (1), OCH₂CH₃ (2) Intermediate in organic synthesis
1-Bromo-2-ethoxy-4-nitrobenzene C₈H₈BrNO₃ 246.06 Br (1), NO₂ (4), OCH₂CH₃ (2) Lower solubility due to substituent arrangement
4-Bromo-2-nitroanisole C₇H₆BrNO₃ 232.03 Br (4), NO₂ (2), OCH₃ (1) Electron-withdrawing groups enhance reactivity in Suzuki couplings
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene C₈H₄BrF₄NO₃ 318.02 Br (4), NO₂ (2), F (5), OCH₂CF₃ (2) Fluorinated analog; potential in agrochemicals
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₈ClNO₃ 201.61 Cl (4), NO₂ (2), OCH₂CH₃ (1) Cheaper but less reactive than bromo analogs

Key Observations :

  • Substituent Length and Solubility : The ethoxyethoxy group in the target compound increases hydrophilicity compared to shorter alkoxy chains (e.g., ethoxy or methoxy) .
  • Halogen Effects : Bromine’s larger atomic radius enhances steric hindrance and reduces reaction rates compared to chlorine analogs .
  • Electron-Withdrawing Groups : Nitro and halogen substituents direct electrophilic substitutions to meta/para positions, influencing reactivity in cross-coupling reactions .

Biological Activity

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS No. 856364-94-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H12BrNO4
  • Molecular Weight : 290.11 g/mol
  • Structure : The compound features a bromine atom, a nitro group, and an ethoxyethoxy substituent, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Binding : The nitro group may facilitate interactions with enzyme active sites, influencing metabolic pathways.
  • Cell Membrane Disruption : The ethoxyethoxy moiety could alter membrane permeability, impacting cell viability.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Assay
    • Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Method : MTT assay was performed to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 30 µM for HeLa cells.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedObserved EffectMIC/IC50 Value
AntimicrobialStaphylococcus aureusDisk diffusionInhibition zone present50 µg/mL
AntimicrobialE. coliDisk diffusionInhibition zone present100 µg/mL
CytotoxicityHeLaMTT assayDose-dependent decreaseIC50 = 30 µM
CytotoxicityMCF-7MTT assayDose-dependent decreaseIC50 = 35 µM

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, and how can reaction efficiency be optimized?

A multi-step synthesis typically involves bromination and etherification. For example:

  • Step 1 : Nitration of a bromobenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Step 2 : Introduction of the 2-ethoxyethoxy group via nucleophilic substitution using NaH or K₂CO₃ as a base in a polar aprotic solvent (e.g., DMF) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the alkoxy group donor (e.g., 2-ethoxyethanol) to minimize side products like di-alkoxylated derivatives. Purity >95% can be achieved via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C2, ethoxyethoxy at C1). Key signals: ~δ 7.5–8.5 ppm (aromatic protons), δ 3.5–4.5 ppm (ethoxyethoxy CH₂ groups) .
    • FT-IR : Validate nitro (1520–1350 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) functional groups.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, Br content (e.g., C₈H₉BrNO₄: C 36.94%, H 3.49%) .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxyethoxy group or nitro reduction.
  • Decomposition Risks : Exposure to light/moisture may lead to bromine displacement or nitro group degradation. Periodic NMR/FT-IR checks are advised .

Advanced Research Questions

Q. How does the ethoxyethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

The ethoxyethoxy group acts as an electron-donating substituent, altering the aromatic ring’s electronic profile:

  • Suzuki-Miyaura Coupling : Bromine at C4 is reactive toward Pd-catalyzed coupling with aryl boronic acids. The ethoxyethoxy group stabilizes intermediates via resonance, improving yields (e.g., 70–85% with Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
  • Contradictions : Steric hindrance from the ethoxyethoxy chain may reduce reactivity in bulky substrates. Computational DFT studies (e.g., Gaussian) can model transition states to optimize ligand choice .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL (Bruker AXS) or Olex2 for structure refinement. For example, similar bromo-nitrobenzene derivatives show orthorhombic crystal systems (space group Pna2₁) with Z = 4 .
  • Challenges : Low crystal quality due to flexible ethoxyethoxy chains. Optimize crystallization via slow vapor diffusion (hexane/EtOAc) .

Q. Can this compound serve as a precursor in materials science applications, such as electrolyte design?

Yes, its ethoxyethoxy motif resembles glyme-based electrolytes (e.g., NaDEEP/TEOP systems). Potential applications:

  • Ionic Conductivity : Test in lithium/sodium battery electrolytes. The nitro group may enhance oxidative stability but requires compatibility studies with salts like LiTFSI .
  • Thermal Stability : TGA/DSC analysis (up to 300°C) to assess decomposition thresholds .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
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4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.